Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a pyridine ring, which is a six-membered ring containing nitrogen. The combination of these rings imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various biological targets such as topoisomerase ii
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological effects . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets
Result of Action
Thiazole derivatives have been reported to induce various biological effects, such as dna double-strand breaks and cell death, depending on their specific targets . More research is needed to determine the specific effects of this compound.
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to exhibit diverse biological activities
Molecular Mechanism
It’s possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate: This compound has a similar structure but with the pyridine ring attached at a different position.
Ethyl 2-(pyridin-2-yl)thiazole-5-carboxylate: This compound lacks the methyl group at the 4-position of the thiazole ring.
Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-4-carboxylate: This compound has the carboxylate group attached at a different position on the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCVLLXXBVTJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377057 | |
Record name | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819276 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383146-88-1 | |
Record name | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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